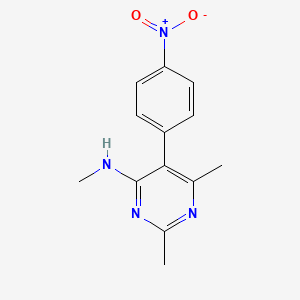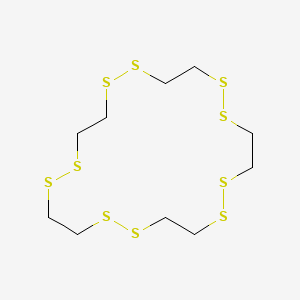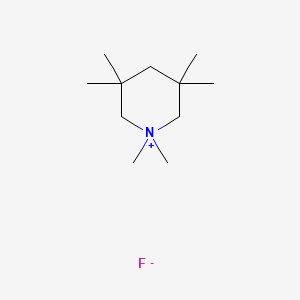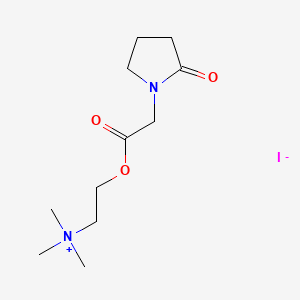![molecular formula C10H12N2O3 B14269455 [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 140118-66-7](/img/structure/B14269455.png)
[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a heterocyclic compound that features both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in an organic solvent like n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the oxazole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur, especially at the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like 3-chloroperoxybenzoic acid (mCPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield pyridine N-oxides .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry .
Medicine: The compound’s derivatives are being explored for their anti-fibrotic activities, particularly in liver fibrosis models .
Industry: In the materials science field, the compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism by which [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds selectively to cerium (III) ions, altering its fluorescence properties . In medicinal applications, its derivatives may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their anti-fibrotic activities.
2-(Pyridin-2-yl)oxazoles: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness: What sets [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol apart is its dual functionality, combining the properties of both pyridine and oxazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
140118-66-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-2-yl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O3/c13-5-10(6-14)7-15-9(12-10)8-3-1-2-4-11-8/h1-4,13-14H,5-7H2 |
InChI Key |
NFXJWAREDOKXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)



![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)


![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
